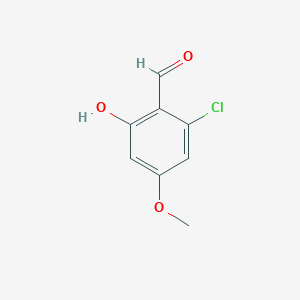

2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Descripción general

Descripción

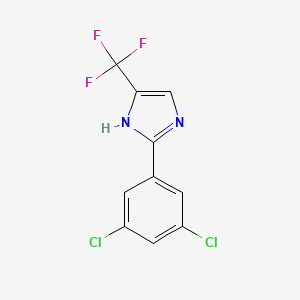

2-Chloro-6-hydroxy-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7ClO3. It is used in the synthesis of Schiff base ligand and LPA1R antagonists . It is also used in the inhibition of LPA-induced proliferation and contraction of normal human lung fibroblasts .

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methoxy group . The empirical formula is C8H7ClO2 and the molecular weight is 170.59 .Chemical Reactions Analysis

N -Thioamide thiosemicarbazone derivatives of 2-chloro-4-hydroxy-benzaldehyde have been prepared . The pK values for acid dissociation of 2-chloro-4-hydroxybenzaldehyde have been evaluated .Physical And Chemical Properties Analysis

2-Chloro-6-hydroxy-4-methoxybenzaldehyde is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 271.2±20.0 °C at 760 mmHg, and a flash point of 121.9±20.8 °C .Aplicaciones Científicas De Investigación

Applications in Schiff Base Formation and Metal Complexation

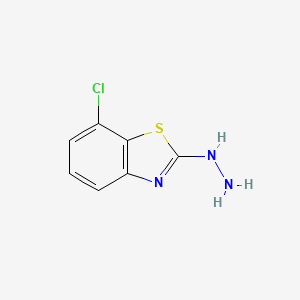

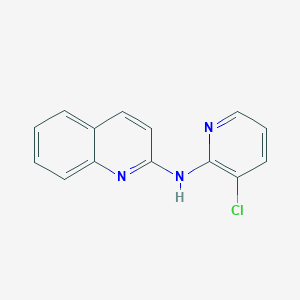

One notable application of derivatives similar to 2-Chloro-6-hydroxy-4-methoxybenzaldehyde is in the formation of Schiff bases, which are known for their diverse applications in coordination chemistry. Schiff bases act as ligands to form complexes with metals, which can exhibit antibacterial properties. For instance, zinc complexes of Schiff bases derived from benzothiazole have been studied for their antibacterial activity against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003). These complexes were characterized by their physical, spectral, and analytical data, suggesting an octahedral geometry. This research underscores the potential of such compounds in developing new antibacterial agents.

Role in Antimicrobial and Antiaflatoxigenic Activities

Compounds structurally related to 2-Chloro-6-hydroxy-4-methoxybenzaldehyde, particularly those derived from 2-Hydroxy-4-methoxybenzaldehyde, have demonstrated antimicrobial and antiaflatoxigenic properties. A study on Schiff bases of 2-Hydroxy-4-methoxybenzaldehyde and cinnamaldehyde has shown significant antiaflatoxigenic activity, which could be beneficial in controlling the growth of Aspergillus flavus and subsequently reducing aflatoxin B1 production (Harohally, Cherita, Bhatt, & Anu Appaiah, 2017). These findings highlight the potential application of such compounds in food safety and preservation.

Catalysis and Oxidation Reactions

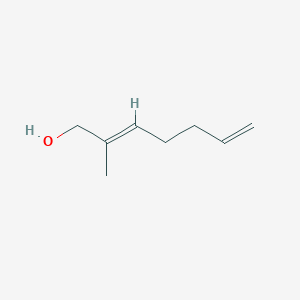

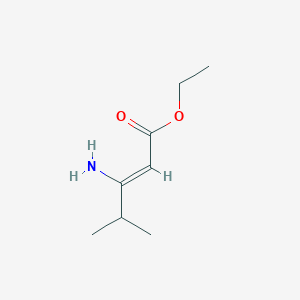

Derivatives of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde have been explored as catalysts in various chemical reactions. For example, the encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand, derived from 2-hydroxy-3-methoxybenzaldehyde, in zeolite Y has shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017). This research suggests that such complexes can enhance catalytic activity, stability, and recyclability, making them valuable for industrial applications.

Safety and Hazards

2-Chloro-6-hydroxy-4-methoxybenzaldehyde is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists .

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde is tyrosinase , an enzyme that plays a crucial role in the production of melanin .

Mode of Action

2-Chloro-6-hydroxy-4-methoxybenzaldehyde interacts with tyrosinase, inhibiting its activity

Biochemical Pathways

The inhibition of tyrosinase by 2-Chloro-6-hydroxy-4-methoxybenzaldehyde affects the melanin synthesis pathway . This can lead to a decrease in melanin production, which may have implications in conditions such as hyperpigmentation.

Result of Action

The molecular and cellular effects of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde’s action primarily involve the reduction of melanin synthesis due to the inhibition of tyrosinase . This could potentially lighten skin color or treat hyperpigmentation disorders.

Propiedades

IUPAC Name |

2-chloro-6-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXMDMGOYNUVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-hydroxy-4-methoxybenzaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-chloro-3-(1-methylethoxy)phenyl]Piperazine](/img/structure/B1647329.png)

![Dimethyl-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]amine](/img/structure/B1647340.png)